Methyl 3-(triphenylstannyl)prop-2-enoate
Description
Methyl 3-(triphenylstannyl)prop-2-enoate is an organotin compound characterized by a propenoate ester backbone substituted with a triphenylstannyl (SnPh₃) group at the β-position. The triphenylstannyl group imparts unique electronic and steric properties, making this compound valuable in organometallic catalysis, cross-coupling reactions, and as a precursor in synthetic chemistry. Its molecular formula is C₂₂H₂₀O₂Sn, with a molecular weight of 435.10 g/mol. The bulky SnPh₃ group significantly influences reactivity, solubility, and stability compared to simpler propenoate esters .
Properties
CAS No. |
203320-01-8 |
|---|---|
Molecular Formula |
C22H20O2Sn |
Molecular Weight |
435.1 g/mol |
IUPAC Name |
methyl 3-triphenylstannylprop-2-enoate |
InChI |
InChI=1S/3C6H5.C4H5O2.Sn/c3*1-2-4-6-5-3-1;1-3-4(5)6-2;/h3*1-5H;1,3H,2H3; |
InChI Key |
OIHVXTRTSJWUBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(triphenylstannyl)prop-2-enoate typically involves the reaction of methyl acrylate with triphenyltin hydride. This reaction is often carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(triphenylstannyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triphenylstannyl group to other tin-containing species.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
Methyl 3-(triphenylstannyl)prop-2-enoate has several scientific research applications:
Biology: The compound’s organotin moiety makes it useful in studying biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of organotin compounds.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mechanism of Action
The mechanism of action of Methyl 3-(triphenylstannyl)prop-2-enoate involves its interaction with molecular targets through its organotin moiety The triphenylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The table below compares Methyl 3-(triphenylstannyl)prop-2-enoate with structurally related propenoate esters, highlighting substituent-driven differences:
Key Observations:
- Steric Effects : The SnPh₃ group in the target compound creates significant steric hindrance, reducing reaction rates in nucleophilic substitutions compared to smaller substituents like phenyl or pyridinyl .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CN) increase electrophilicity at the α,β-unsaturated ester, enhancing reactivity in Michael additions. In contrast, the SnPh₃ group acts as a σ-donor, stabilizing transition states in cross-coupling reactions .
- Crystal Structure : Cyclopropane-containing analogs exhibit bond-length distortions (e.g., shortened C1–C2 bonds) due to electronic and steric clashes, whereas the SnPh₃ group in the target compound likely induces distinct packing patterns in crystals .
Methodological Considerations
Crystallographic analyses of related compounds (e.g., cyclopropane derivatives) rely on programs like SHELX (SHELXL, SHELXS) for structure refinement . For this compound, similar methods would resolve its Sn–C bonding geometry and steric interactions.
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